(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile
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Overview
Description
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile is a complex organic compound featuring a thiazole ring substituted with a bromophenyl group and a cyclohexylacrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a precursor compound, such as 4-bromophenylthiazole, followed by a series of condensation reactions to introduce the cyclohexylacrylonitrile group. The reaction conditions often involve the use of solvents like diethyl ether and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenylthiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The bromophenyl group may enhance the compound’s binding affinity to its molecular targets, while the nitrile group can interact with nucleophilic sites in proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Thiazole Ring Derivatives: Compounds like dabrafenib and dasatinib, which contain the thiazole nucleus, are used clinically as anticancer agents.
Uniqueness
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile is unique due to the specific combination of the bromophenyl and cyclohexylacrylonitrile groups attached to the thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h6-10,12-13H,1-5H2/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQBFPDQEAEKON-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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